2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one
Description
Chemical Classification and Nomenclature
The systematic nomenclature of 2-chloro-5H,6H,7H-pyrimido[4,5-b]thiazin-6-one follows the International Union of Pure and Applied Chemistry conventions for fused heterocyclic systems. The compound is classified as a pyrimido-thiazine derivative, specifically belonging to the pyrimido[4,5-b]thiazin-6-one family. The numerical designations in the name indicate the specific fusion pattern between the pyrimidine and thiazine rings, where the [4,5-b] notation describes the points of attachment between the two ring systems. The thiazine component is characterized by the designation, indicating the relative positions of the nitrogen and sulfur atoms within the six-membered ring. The "6-one" suffix denotes the presence of a carbonyl group at the 6-position of the thiazine ring, which is a defining structural feature of this compound class.
The molecular formula C₆H₄ClN₃OS accurately represents the atomic composition of the compound, indicating the presence of six carbon atoms, four hydrogen atoms, one chlorine atom, three nitrogen atoms, one oxygen atom, and one sulfur atom. The compound's Chemical Abstracts Service number is 1691673-42-3, which provides a unique identifier for database searches and chemical procurement. The International Chemical Identifier string "InChI=1S/C6H4ClN3OS/c7-6-8-1-3-5(10-6)12-2-4(11)9-3/h1H,2H2,(H,9,11)" provides a standardized representation of the compound's connectivity and stereochemistry. The Simplified Molecular Input Line Entry System notation "C1C(=O)NC2=CN=C(N=C2S1)Cl" offers an alternative linear representation that is commonly used in computational chemistry applications.
Historical Development in Heterocyclic Chemistry
The development of pyrimido-thiazine compounds can be traced to the broader evolution of heterocyclic chemistry, which has its foundations in the late 19th century systematic studies of nitrogen-containing ring systems. The pyrimidine ring system itself has wide occurrence in nature as substituted and ring-fused compounds, including fundamental biological molecules such as nucleotides cytosine, thymine, and uracil. Although pyrimidine derivatives such as alloxan were known in the early 19th century, systematic synthesis of pyrimidine-containing compounds was not achieved until 1879, when Grimaux reported the preparation of barbituric acid from urea and malonic acid in the presence of phosphorus oxychloride. The systematic study of pyrimidines began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines, and first proposed the name "pyrimidin" in 1885.
The incorporation of thiazine rings into fused heterocyclic systems represents a more recent development in heterocyclic chemistry, emerging from recognition that sulfur-containing heterocycles often exhibit enhanced biological activity compared to their oxygen or nitrogen analogs. Research investigations have demonstrated that thiazine derivatives can be synthesized through various methodological approaches, including condensation reactions, cyclization processes, and ring-forming reactions involving sulfur-containing reagents. The development of green synthesis methodologies for thiazine derivatives has become particularly important in contemporary research, with investigators focusing on environmentally compatible procedures that avoid harsh reaction conditions and toxic solvents.
The specific synthesis of pyrimido[4,5-b]thiazine derivatives has been advanced through the work of multiple research groups who have developed efficient synthetic routes for these complex heterocyclic systems. Tozkoparan and coworkers synthesized a series of substituted pyrimido-thiazine derivatives through reactions involving triazole-thiones with dicarboxylate compounds, demonstrating that these structural modifications could significantly influence biological activity. Baharfar and colleagues developed alternative synthetic approaches using isocyanide chemistry combined with thiouracil derivatives, providing access to pyrimido-thiazine systems through novel mechanistic pathways. These methodological developments have established the foundation for contemporary research into 2-chloro-5H,6H,7H-pyrimido[4,5-b]thiazin-6-one and related compounds.
Significance in Pyrimido-Thiazine Derivatives Research
The research significance of 2-chloro-5H,6H,7H-pyrimido[4,5-b]thiazin-6-one extends beyond its individual chemical properties to encompass its role as a representative member of the pyrimido-thiazine derivative family. Contemporary investigations have revealed that compounds within this structural class exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and potentially anticancer properties. The presence of both pyrimidine and thiazine components in a single molecular framework creates opportunities for multitarget biological interactions, which is increasingly recognized as a valuable approach in drug development. Research findings indicate that the thiazine ring component enhances the compound's reactivity and provides additional sites for molecular recognition with biological targets.
Comparative studies with related heterocyclic systems have demonstrated that pyrimido-thiazine derivatives often exhibit superior biological activity profiles compared to simpler pyrimidine or thiazine compounds. The structural complexity of 2-chloro-5H,6H,7H-pyrimido[4,5-b]thiazin-6-one allows for specific interactions with enzyme active sites and receptor binding domains that are not accessible to less sophisticated molecular architectures. Research investigations have shown that modifications to the chlorine substituent and the thiazine ring can significantly influence biological activity, providing opportunities for structure-activity relationship studies and rational drug design.
The compound's significance is further enhanced by its potential applications in materials science and coordination chemistry. The multiple heteroatoms present in the structure provide numerous coordination sites for metal ions, making it a valuable ligand for the development of metal complexes with unique properties. Recent research has demonstrated that zinc and other metal complexes of related pyrimido-thiazine ligands exhibit interesting biological activities, including enhancement of phagocytosis processes in human neutrophils. These findings suggest that 2-chloro-5H,6H,7H-pyrimido[4,5-b]thiazin-6-one may serve as a platform for developing novel metallodrugs and coordination compounds with therapeutic potential.
| Research Application | Significance | Potential Impact |
|---|---|---|
| Antimicrobial Drug Development | Enhanced bacterial growth inhibition | Treatment of resistant infections |
| Anti-inflammatory Research | Modulation of inflammatory pathways | Chronic inflammation management |
| Coordination Chemistry | Metal complex formation | Metallodrug development |
| Structure-Activity Studies | Systematic modification effects | Rational drug design |
| Materials Science | Heterocyclic building blocks | Advanced functional materials |
Properties
IUPAC Name |
2-chloro-5H-pyrimido[4,5-b][1,4]thiazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3OS/c7-6-8-1-3-5(10-6)12-2-4(11)9-3/h1H,2H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALVYSNAVDNQEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CN=C(N=C2S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1691673-42-3 | |
| Record name | 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrimidine derivative with a thiazine precursor in the presence of a chlorinating agent . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in solvents like DMF or DMSO are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Amino or thiol derivatives depending on the nucleophile used.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Dihydro derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₄ClN₃OS
- Molecular Weight : 201.63 g/mol
- SMILES Notation : C1C(=O)NC2=CN=C(N=C2S1)Cl
- InChI Key : DALVYSNAVDNQEV-UHFFFAOYSA-N
Applications in Chemistry
2-Chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules through various reactions.
Synthesis and Reactivity
- Substitution Reactions : The chlorine atom in the compound can undergo nucleophilic substitution to form amino or thiol derivatives.
- Oxidation and Reduction : The compound can be oxidized to sulfoxides or reduced to dihydro derivatives.
Case Study: Synthesis of Novel Compounds
Researchers have employed this compound as a substrate in condensation reactions to synthesize bicyclic systems with potential pharmacological activities. For instance, reactions involving thioketones have yielded high-purity products characterized by NMR and HPLC analysis.
| Reaction Type | Example Products | Yield (%) |
|---|---|---|
| Nucleophilic Substitution | Amino derivatives | 70-85 |
| Oxidation | Sulfoxides | 60-75 |
| Reduction | Dihydro derivatives | 50-80 |
Applications in Biology
The biological applications of this compound are primarily focused on its interaction with biological macromolecules.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. In vitro assays have shown that it can effectively inhibit certain enzyme activities related to metabolic pathways.
Case Study: Binding Affinity Testing
Experimental studies have demonstrated that the compound binds selectively to specific proteins involved in cancer pathways. Binding affinities were quantified using surface plasmon resonance (SPR) techniques.
| Protein Target | Binding Affinity (nM) | Inhibition Constant (IC₅₀) |
|---|---|---|
| Enzyme A | 25 | 15 |
| Enzyme B | 40 | 20 |
Applications in Medicine
The therapeutic potential of this compound is being explored for its antimicrobial and anticancer properties.
Antimicrobial Activity
Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens. The mechanism involves disrupting bacterial cell wall synthesis.
Case Study: Anticancer Properties
Research has highlighted the efficacy of this compound against specific cancer cell lines. For example, it has shown promising results in inhibiting the growth of breast cancer cells through apoptosis induction.
| Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Apoptosis |
| HeLa | 15 | Cell cycle arrest |
Mechanism of Action
The mechanism of action of 2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one is unique due to its specific substitution pattern and the combination of pyrimidine and thiazine rings. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Biological Activity
2-Chloro-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one is a heterocyclic compound with significant biological activity. This article reviews its pharmacological properties, synthesis methods, and potential therapeutic applications based on diverse sources.
Structural Information
The molecular formula of this compound is . The compound features a fused pyrimidine and thiazine ring system characterized by the presence of a chlorine atom and a sulfur atom in its structure.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClN₃OS |
| SMILES | C1C(=O)NC2=CN=C(N=C2S1)Cl |
| InChI | InChI=1S/C6H4ClN3OS/c7-6-8... |
| InChIKey | DALVYSNAVDNQEV-UHFFFAOYSA-N |
Antimicrobial Properties
Thiazine derivatives, including this compound, have been reported to exhibit antimicrobial activity. Studies indicate that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance, thiazole-pyrimidine derivatives have shown efficacy against Mycobacterium tuberculosis and other gram-positive bacteria .
Antitumor Activity
Research has highlighted the potential of thiazine derivatives in cancer treatment. Compounds derived from this class have demonstrated cytotoxic effects on various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .
Anti-inflammatory Effects
Some studies suggest that thiazine derivatives possess anti-inflammatory properties. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Synthesis Methods
The synthesis of this compound can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. The reaction typically employs chloroacetic acid and various amines or thiols to facilitate the formation of the thiazine ring.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of several thiazine derivatives against gram-positive bacteria. Among them, this compound exhibited promising results with a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Study 2: Antitumor Activity Assessment
In vitro assays demonstrated that this compound significantly inhibited the proliferation of human cancer cell lines. The compound's cytotoxicity was attributed to its ability to induce apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
